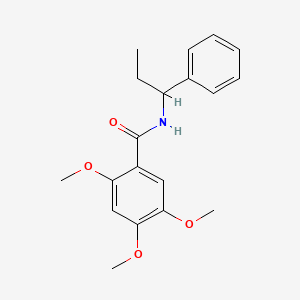
N-(3-methoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-methoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the scientific community for its potential use in cancer treatment. This compound belongs to the class of kinase inhibitors, which are molecules that target specific enzymes involved in cellular signaling pathways. TAK-659 has shown promising results in preclinical studies and is currently being investigated in clinical trials.
作用机制
N-(3-methoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide works by inhibiting specific kinases involved in cellular signaling pathways that promote cancer cell growth and survival. These kinases include Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and others. By inhibiting these kinases, N-(3-methoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide disrupts the signaling pathways that promote cancer cell growth and survival, leading to cancer cell death.
Biochemical and Physiological Effects:
N-(3-methoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide has been shown to have a selective inhibitory effect on BTK and ITK kinases, which are involved in the activation and proliferation of cancer cells. Inhibition of these kinases leads to decreased cancer cell growth and survival. N-(3-methoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide has also been shown to have an immunomodulatory effect, enhancing the activity of immune cells such as T cells and natural killer cells.
实验室实验的优点和局限性
One of the advantages of N-(3-methoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide is its selectivity for specific kinases involved in cancer cell growth and survival. This selectivity allows for targeted inhibition of cancer cells, reducing the risk of off-target effects. However, N-(3-methoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide has limitations in terms of its pharmacokinetic properties, such as low solubility and poor bioavailability, which can affect its effectiveness in vivo.
未来方向
There are several future directions for research on N-(3-methoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide. One area of focus is the optimization of its pharmacokinetic properties to improve its efficacy in vivo. Another area of research is the development of combination therapies that incorporate N-(3-methoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide with other cancer treatments, such as chemotherapy and immunotherapy. Additionally, further studies are needed to better understand the mechanisms of action of N-(3-methoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide and its potential use in other diseases beyond cancer.
合成方法
The synthesis of N-(3-methoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide involves several steps, starting with the reaction of 3-methoxybenzoyl chloride with piperazine to form 3-methoxyphenylpiperazine. This intermediate is then reacted with methylsulfonyl chloride to form the final product, N-(3-methoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide. The synthesis process has been optimized to yield high purity and high-quality product.
科学研究应用
N-(3-methoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide has been extensively studied for its potential use in cancer treatment. It has shown promising results in preclinical studies as an inhibitor of various kinases involved in cancer cell growth and survival. N-(3-methoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide has been shown to inhibit the growth of various cancer cell lines, including lymphoma, leukemia, and multiple myeloma. It has also been shown to enhance the activity of other cancer treatments, such as chemotherapy and immunotherapy.
属性
IUPAC Name |
N-(3-methoxyphenyl)-4-methylsulfonylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4S/c1-20-12-5-3-4-11(10-12)14-13(17)15-6-8-16(9-7-15)21(2,18)19/h3-5,10H,6-9H2,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWHMUMRGEZTJLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)N2CCN(CC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(3,4-dimethylphenoxy)ethyl]-2,2-dimethylpropanamide](/img/structure/B5461816.png)

![N~1~,N~1~-diethyl-N~4~-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-1,4-piperidinedicarboxamide](/img/structure/B5461822.png)
![3-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5461824.png)
![N-(4-ethylphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5461829.png)
![N-[1-(4-nitrophenyl)ethylidene]-4-phenyl-1-piperazinamine](/img/structure/B5461839.png)
![N~1~,N~1~-diethyl-N~4~-{4-[(ethylamino)sulfonyl]phenyl}-1,4-piperidinedicarboxamide](/img/structure/B5461847.png)


![3-{2-[cyclopropyl(3-methylbutyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5461867.png)
![N-[3-({[(2-methoxy-5-methylphenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B5461877.png)
![4-{[4-hydroxy-2-(4-isopropylphenyl)-5-oxo-1-(3-pyridinylmethyl)-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-N,N-dimethylbenzenesulfonamide](/img/structure/B5461900.png)
![3-(dimethylamino)-1-[4-(1H-imidazol-1-yl)phenyl]-2-propen-1-one](/img/structure/B5461908.png)
![N-[1-(1H-imidazol-1-ylmethyl)propyl]-1-methyl-1H-indole-3-carboxamide](/img/structure/B5461919.png)